![molecular formula C21H20N4O B10856362 4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)
4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG8-260 is a second-generation highly potent and selective antagonist of the prostaglandin-E2 receptor EP2. This compound has been developed to mitigate the severity and disease pathology in various inflammation-driven central nervous system and peripheral disorders .
Preparation Methods
The synthesis of TG8-260 involves several steps, starting with the lead optimization of earlier compounds. The synthetic route includes the use of cAMP-driven time-resolved fluorescence resonance energy-transfer assays and [H3]-PGE2-binding assays . The initial synthetic method proceeded with a low yield (15%) and presented challenges for large-scale material synthesis . Further optimization led to the development of a more efficient synthetic route, resulting in a potent and selective lead compound .
Chemical Reactions Analysis
TG8-260 undergoes various chemical reactions, including competitive antagonism of the EP2 receptors. The compound has shown to be a potent inhibitor of CYP450 enzymes . The major products formed from these reactions include the inhibition of inflammatory gene expression in microglia BV2-hEP2 cells .
Scientific Research Applications
TG8-260 has been extensively studied for its anti-inflammatory properties. It has shown to reduce hippocampal neuroinflammation and gliosis after pilocarpine-induced status epilepticus in rats . The compound has also been used to investigate anti-inflammatory pathways in peripheral inflammatory disease animal models .
Mechanism of Action
TG8-260 exerts its effects by competitively antagonizing the EP2 receptors, with a Schild K B of 13.2 nM . This mechanism involves the inhibition of EP2 receptor-mediated inflammatory gene expression, leading to a reduction in neuroinflammation and gliosis . The compound also displays antagonistic activity on the induction of EP2 receptor-mediated inflammatory gene expression in microglia BV2-hEP2 cells .
Comparison with Similar Compounds
TG8-260 is compared with earlier generation EP2 antagonists, such as TG8-69. It is 3.6-fold more potent than TG8-69 and has 500-fold selectivity to EP2 against other prostanoid receptors . The compound also has a plasma half-life of 2.14 hours and excellent oral bioavailability (77.3%) . Similar compounds include other EP2 receptor antagonists developed in the same research group .
Properties
Molecular Formula |
C21H20N4O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H20N4O/c1-14-17(18-4-2-3-5-19(18)25-14)10-11-23-21(26)16-8-6-15(7-9-16)20-12-22-13-24-20/h2-9,12-13,25H,10-11H2,1H3,(H,22,24)(H,23,26) |
InChI Key |
XMWMPTMQNJXLNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=C(C=C3)C4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
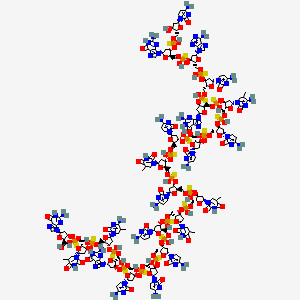
![2,4-Bis(3-methoxy-4-thiophen-2-ylcarbonyloxy-phenyl)-1,3-bis[[4-(2-methylpropanoylamino)phenyl]carbonylamino]cyclobutane-1,3-dicarboxylic acid](/img/structure/B10856288.png)
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
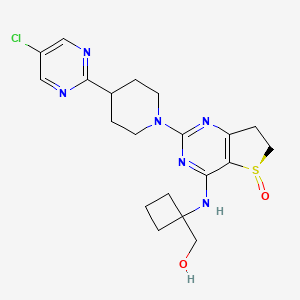
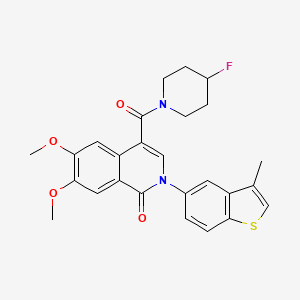

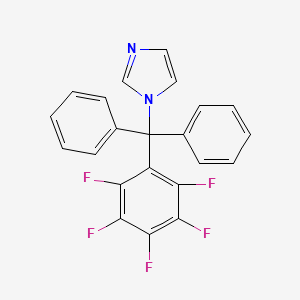
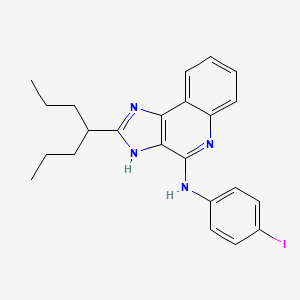
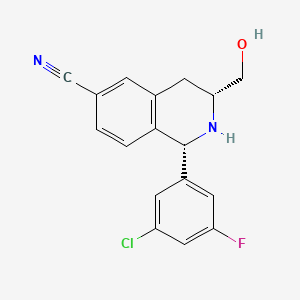
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
